molecular formula C15H26N2O2S2 B2399211 5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952982-85-3

5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2399211
CAS RN: 952982-85-3
M. Wt: 330.51
InChI Key: YWJKPCLMKBQEGM-UHFFFAOYSA-N
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Description

Thiophenes are compounds containing at least one thiophene ring . They are essential heterocyclic compounds with a variety of properties and applications . Piperidines, on the other hand, are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Similarly, the synthesis of piperidine-containing compounds is widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their pharmacological properties, such as receptor binding affinity, metabolic stability, and bioavailability. The compound’s structural features may contribute to novel drug candidates targeting specific diseases or biological pathways .

Neuropharmacology

Given the piperidine moiety’s presence, investigations into the compound’s effects on the central nervous system are warranted. Researchers study its interactions with neurotransmitter receptors, ion channels, and transporters. Potential applications include neuroprotective agents or treatments for neurological disorders .

Anti-Inflammatory Agents

Thiophene-based compounds often exhibit anti-inflammatory properties. Researchers explore whether this compound can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .

Anticancer Activity

Thiophene derivatives have attracted attention as potential anticancer agents. Investigating the compound’s cytotoxicity, selectivity, and mechanism of action against cancer cells could reveal promising leads for cancer therapy .

Antibacterial and Antifungal Properties

The compound’s sulfonamide group suggests possible antibacterial or antifungal activity. Researchers evaluate its efficacy against various pathogens, aiming to develop new antimicrobial agents .

Organic Electronics and Materials Science

Thiophene-based compounds have applications in organic electronics, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). Researchers investigate the compound’s electronic properties, solubility, and stability for potential use in these fields .

properties

IUPAC Name

5-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S2/c1-4-14-5-6-15(20-14)21(18,19)16-11-13-7-9-17(10-8-13)12(2)3/h5-6,12-13,16H,4,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJKPCLMKBQEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

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